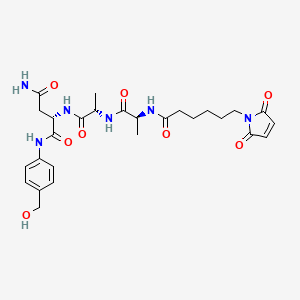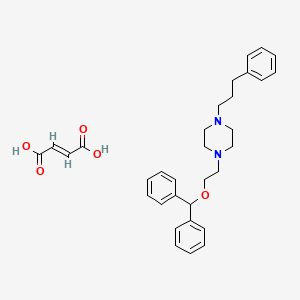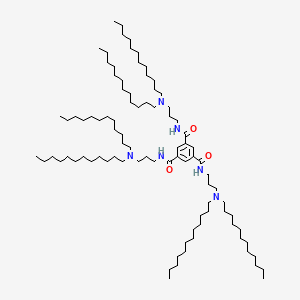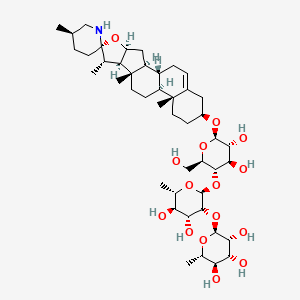
Bacopaside N1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bacopaside N1 is a triterpenoid saponin compound found in the medicinal herb Bacopa monnieri, commonly known as Brahmi. This compound is part of the bacoside family, which is known for its neuroprotective and cognitive-enhancing properties. This compound has garnered significant attention due to its potential therapeutic applications in treating various neurological disorders and enhancing cognitive functions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Bacopaside N1 involves the extraction and isolation from Bacopa monnieri. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude saponins from the plant material.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up the production while maintaining the compound’s integrity .
化学反应分析
Types of Reactions: Bacopaside N1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
科学研究应用
Bacopaside N1 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. It is being explored as a potential treatment for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and herbal medicines aimed at enhancing cognitive functions and overall brain health
作用机制
Bacopaside N1 exerts its effects through several molecular targets and pathways:
Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which enhances cognitive functions.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, protecting neurons from damage.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing neuroinflammation.
Neuroprotection: Promotes the survival and growth of neurons by activating various signaling pathways
相似化合物的比较
Bacopaside N1 is part of the bacoside family, which includes several similar compounds:
- Bacopaside II
- Bacopaside IV
- Bacopaside V
- Bacoside A3
- Bacosaponin C
Uniqueness: this compound is unique due to its specific molecular structure and its potent neuroprotective and cognitive-enhancing properties. Compared to other bacosides, this compound has shown a higher efficacy in certain neuroprotective assays and exhibits a distinct mechanism of action .
属性
分子式 |
C42H68O14 |
|---|---|
分子量 |
797.0 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O14/c1-20(2)14-21-15-40(7,50)34-22-8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,6)41(22)18-42(34,56-21)51-19-41)54-36-32(49)33(29(46)24(17-44)53-36)55-35-31(48)30(47)28(45)23(16-43)52-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22+,23+,24+,25-,26+,27-,28+,29+,30-,31+,32+,33-,34-,35-,36-,38-,39+,40-,41-,42-/m0/s1 |
InChI 键 |
SVQXVHMYGCMXPS-MKDZWUQGSA-N |
手性 SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |
规范 SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)






![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)
